molecular formula C15H25NO3 B5018140 3-(3-ethoxyphenoxy)-N-(3-methoxypropyl)-1-propanamine

3-(3-ethoxyphenoxy)-N-(3-methoxypropyl)-1-propanamine

Cat. No.: B5018140
M. Wt: 267.36 g/mol
InChI Key: QANCKZXMJXPYOF-UHFFFAOYSA-N
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Description

The compound “3-(3-ethoxyphenoxy)-N-(3-methoxypropyl)-1-propanamine” is an organic compound containing ether and amine functional groups. The presence of these functional groups suggests that it might have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ether and amine functional groups would likely play a significant role in its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. Ethers are generally quite stable but can undergo reactions under certain conditions . Amines are basic and can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like ether and amine) could impact its solubility, boiling point, and melting point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could potentially be used in the development of new materials, pharmaceuticals, or chemical processes .

Properties

IUPAC Name

N-[3-(3-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-3-18-14-7-4-8-15(13-14)19-12-6-10-16-9-5-11-17-2/h4,7-8,13,16H,3,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANCKZXMJXPYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCNCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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